molecular formula C11H11BrO2 B3251410 methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 209225-06-9

methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B3251410
CAS No.: 209225-06-9
M. Wt: 255.11 g/mol
InChI Key: JDCDSNNAIZPDGQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a bromine atom at the 4th position and a carboxylate ester group at the 2nd position of the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate typically involves the bromination of 2,3-dihydro-1H-indene-2-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding indene derivative.

    Oxidation Reactions: The carboxylate ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted indene derivatives.

    Reduction: Formation of 2,3-dihydro-1H-indene-2-carboxylate.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicinal Chemistry: Explored as a building block for the development of new pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but lacks the bromine atom.

    2-bromo-1H-indene-1-carboxylate: Similar structure but differs in the position of the bromine atom and carboxylate group.

Uniqueness

Methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate is unique due to the specific positioning of the bromine atom and carboxylate ester group, which imparts distinct chemical and biological properties. This unique structure allows for selective reactions and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)8-5-7-3-2-4-10(12)9(7)6-8/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCDSNNAIZPDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C1)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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